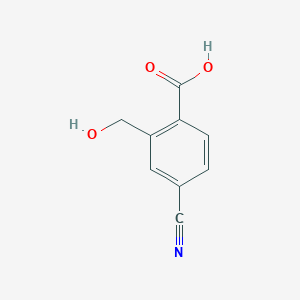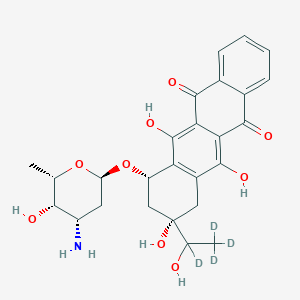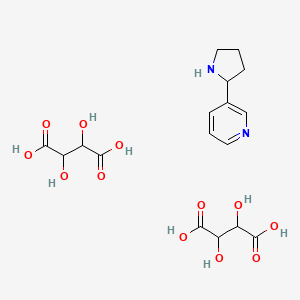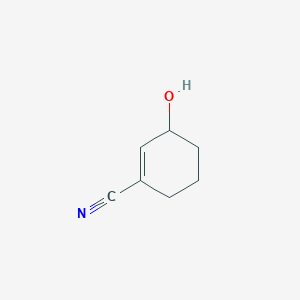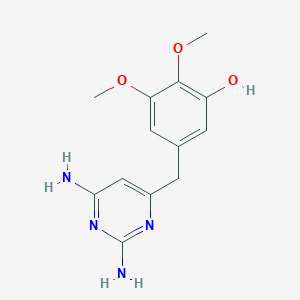
3-Desmethyl trimethoprim
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-Desmethyl trimethoprim involves the demethylation of trimethoprim. One common method includes the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . Industrial production methods may involve large-scale synthesis using similar demethylation reactions, followed by purification processes to isolate the desired compound .
Analyse Chemischer Reaktionen
3-Desmethyl trimethoprim undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, trimethoprim.
Substitution: It can undergo substitution reactions, particularly at the amino groups, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Desmethyl trimethoprim has several scientific research applications:
Wirkmechanismus
3-Desmethyl trimethoprim exerts its effects by inhibiting bacterial dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolic acid (THF). THF is essential for the production of nucleic acids and proteins in bacteria. By inhibiting DHFR, this compound prevents the synthesis of bacterial DNA and RNA, leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
3-Desmethyl trimethoprim is similar to other trimethoprim derivatives, such as 4-Desmethyl trimethoprim and α-Hydroxy trimethoprim. it is unique in its specific metabolic pathway and its distinct interactions with bacterial enzymes . Other similar compounds include:
4-Desmethyl trimethoprim: Another metabolite of trimethoprim with similar antibacterial properties.
α-Hydroxy trimethoprim: A hydroxylated derivative with distinct metabolic and pharmacokinetic properties.
These compounds share similar mechanisms of action but differ in their metabolic pathways and specific interactions with bacterial targets .
Eigenschaften
Molekularformel |
C13H16N4O3 |
|---|---|
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
5-[(2,6-diaminopyrimidin-4-yl)methyl]-2,3-dimethoxyphenol |
InChI |
InChI=1S/C13H16N4O3/c1-19-10-5-7(4-9(18)12(10)20-2)3-8-6-11(14)17-13(15)16-8/h4-6,18H,3H2,1-2H3,(H4,14,15,16,17) |
InChI-Schlüssel |
LTSNBKHSOYWPEN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)O)CC2=CC(=NC(=N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13861339.png)
![Ethyl 3-{[(1-methyl-1H-pyrrol-2-yl)carbonyl]amino}benzoate](/img/structure/B13861342.png)
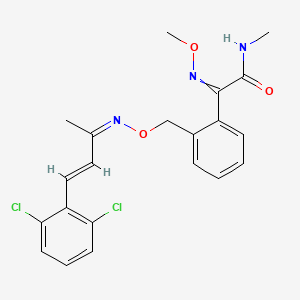
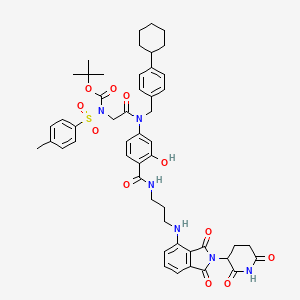
![4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile](/img/structure/B13861368.png)
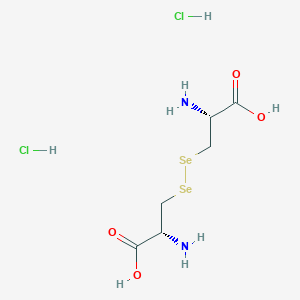
![N'-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8](/img/structure/B13861371.png)
![4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861374.png)
